Benzo(a)perylene Minimum Mutagenic Concentration (MMC) in Human CYP1A1-Expressing Cells vs. Other C₂₄H₁₄ Isomers
In a study assessing the mutagenicity of C₂₄H₁₄ PAHs in human cells expressing CYP1A1, benzo(a)perylene was identified as one of the most potent mutagens, with a minimum mutagenic concentration (MMC) in the 1–5 ng/mL range [1]. In contrast, the structurally related isomer benzo(b)perylene exhibited markedly lower potency, with an MMC in the 10–30 ng/mL range [1]. This represents a ≥2-fold to 30-fold higher potency for benzo(a)perylene relative to its isomer.
| Evidence Dimension | Minimum Mutagenic Concentration (MMC) |
|---|---|
| Target Compound Data | 1–5 ng/mL |
| Comparator Or Baseline | Benzo(b)perylene: 10–30 ng/mL |
| Quantified Difference | ≥2-fold to 30-fold higher potency for benzo(a)perylene |
| Conditions | Human cells expressing CYP1A1; MMC defined as dose producing a response twice that of negative controls |
Why This Matters
This quantitative potency difference directly informs compound selection for studies on PAH metabolic activation and carcinogenic risk assessment, as benzo(a)perylene's higher potency may necessitate different experimental concentrations and safety handling protocols.
- [1] Mutagenicity of C(24)H(14)PAH in human cells expressing CYP1A1. Health & Environmental Research Online (HERO). U.S. EPA. View Source
